3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
Description
Historical Development of Pyrimidine-Sulfonamide Hybrid Molecules
The integration of pyrimidine and sulfonamide scaffolds traces its origins to early 21st-century investigations into kinase inhibition and apoptosis induction. Initial studies demonstrated that pyrimidine derivatives alone exhibited limited cellular permeability, while sulfonamides provided enhanced solubility and target affinity. The breakthrough came with Ahmed and Santali’s 2021 work, which synthesized pyridine-sulfonamide hybrids showing dual VEGFR-2 inhibition (IC50: 3.6 μM) and apoptosis induction via BAX/p53 activation in renal carcinoma models.
Subsequent advancements refined linker chemistry between these moieties. The 2024 analysis by Wei et al. revealed that three-carbon alkyl spacers optimized binding to BRAF^V600E^ (IC50: 490 nM) while maintaining solubility profiles. This evolutionary trajectory culminated in compounds like hybrid 21a , which surpassed ceritinib’s ALK inhibition (IC50: 1.9 vs. 2.4 nM), establishing pyrimidine-sulfonamide architectures as viable platforms for kinase-targeted therapies.
Medicinal Chemistry Significance of Benzamide-Sulfonamide Architecture
Benzamide-sulfonamide conjugates exploit complementary electronic and steric properties:
- Sulfonamide group : Provides strong hydrogen-bonding capacity with enzyme active sites, evidenced by 4-sulfamoyl benzamides inhibiting carbonic anhydrase IX at subnanomolar concentrations
- Benzamide moiety : Enhances π-π stacking interactions in hydrophobic binding pockets, as seen in BChE inhibitors showing non-competitive inhibition (IC50: 7.3 μM) through Trp82/His438 interactions
The strategic positioning of bromine at the benzamide’s meta-position in 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide introduces steric bulk that may modulate target selectivity. This design principle parallels 2023 findings where halogen substitution improved PI3Kα binding affinity by 40% compared to non-halogenated analogs.
Position in Modern Drug Discovery
This compound occupies a unique niche as a tripartite hybrid with demonstrated potential across multiple therapeutic areas:
Molecular dynamics simulations of analogous structures show stable binding to PI3Kα (RMSD < 2.0 Å over 100 ns), suggesting conserved mechanistic behavior. The compound’s mass (517.44 g/mol) and polar surface area (109 Ų) align with Lipinski’s criteria, predicting favorable oral bioavailability.
Theoretical Basis for Hybridization Strategy
Hybridization capitalizes on three pharmacological principles:
- Synergistic target modulation : Pyrimidine-sulfonamide hybrids like 26a inhibit both BRAF^V600E^ (530 nM) and CRAF (980 nM), overcoming monotherapy resistance
- Pharmacokinetic optimization : The sulfamoyl group in PS14 increased aqueous solubility (logP = 2.5) while maintaining cell membrane permeability
- Apoptosis induction : Dual activation of p53 and caspases 3 observed in VIIb hybrids (91.67% mean cell inhibition) demonstrates mechanistic diversification
Quantum mechanical calculations on similar structures reveal charge transfer complexes between pyrimidine N3 and sulfonamide O atoms (ΔE = -12.3 kcal/mol), stabilizing bioactive conformations. This electronic synergy underpins the rationale for combining these moieties in advanced lead optimization.
Properties
IUPAC Name |
3-bromo-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O3S/c1-12-10-13(2)22-19(21-12)24-28(26,27)17-8-6-16(7-9-17)23-18(25)14-4-3-5-15(20)11-14/h3-11H,1-2H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTPZLQHLGZBMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps:
Amidation: The formation of the benzamide group involves the reaction of a brominated benzoyl chloride with an amine.
Sulfonamide Formation: The sulfonamide linkage is formed by reacting the amine with a sulfonyl chloride derivative of 4,6-dimethylpyrimidine.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions:
Amidation and Esterification: The benzamide group can participate in further amidation or esterification reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide and pyrimidine moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate.
Amidation: Reagents like carbodiimides (e.g., EDC) and bases (e.g., triethylamine).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the original compound.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology and Medicine:
- Investigated for its potential as an inhibitor of specific enzymes or receptors.
- Explored for its antimicrobial and anticancer properties.
Industry:
- Potential applications in the development of pharmaceuticals and agrochemicals.
- Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide depends on its specific biological target. Generally, it may act by:
- Inhibiting enzyme activity through binding to the active site.
- Interfering with receptor-ligand interactions.
- Disrupting cellular processes by interacting with nucleic acids or proteins.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a broader class of N-(4-sulfamoylphenyl)benzamide derivatives , which are characterized by a sulfonamide bridge connecting a phenyl ring to a heterocyclic or substituted aromatic group. Key analogs include:
Key Observations:
Halogen Substituent Effects: The bromo substituent in the target compound is bulkier and more polarizable than fluoro or chloro groups in analogs, which may influence solubility, melting point, and intermolecular interactions (e.g., halogen bonding) . Melting points in analogs (5f, 5g, 5i) correlate with halogen electronegativity and steric effects: Cl (256–258°C) > F (236–237°C) > F (201–203°C).
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR):
- 1H-NMR : Analog 5f exhibits aromatic proton signals at δ 7.6–8.1 ppm, while sulfonamide NH protons resonate at δ 10.2 ppm. The target compound’s bromo substituent is expected to deshield adjacent protons, shifting signals upfield compared to fluoro analogs .
- 13C-NMR : The carbonyl carbon in analogs appears at ~168 ppm; the bromo-substituted benzamide in the target may show a slight downfield shift due to electron-withdrawing effects .
Mass Spectrometry:
- EI-MS/ESI-HRMS : Analogs (5f, 5g, 5i) show molecular ion peaks matching calculated masses (e.g., 408.40 for 5f). The target compound’s molecular ion ([M]+) is expected at m/z 461.33, consistent with its molecular formula .
Biological Activity
3-bromo-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, summarizing findings from various studies and presenting relevant data.
Chemical Structure
The structural formula of this compound can be represented as follows:
The compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Binding : The compound can bind to receptors that modulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.
Anticancer Activity
Recent studies have indicated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, related compounds have shown inhibition of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, suggesting that this compound may similarly affect cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H520 | 1.36 ± 0.27 | FGFR1 inhibition |
| NCI-H1581 | 1.25 ± 0.23 | Cell cycle arrest at G2 phase |
| NCI-H226 | 2.31 ± 0.41 | Induction of apoptosis |
| NCI-H460 | 2.14 ± 0.36 | Inhibition of phosphorylation of key proteins |
| NCI-H1703 | 1.85 ± 0.32 | Molecular docking interactions with FGFR1 |
These results suggest that the compound may act as a promising lead for developing new anticancer therapies targeting FGFR1.
Enzyme Inhibition
The sulfamoyl group in the compound is known for its ability to inhibit certain enzymes, which could be leveraged in drug design to develop inhibitors for specific targets involved in disease processes.
Case Studies
In a study focusing on related benzamide derivatives, researchers synthesized and evaluated various compounds for their biological activities. The findings highlighted that modifications to the benzamide structure significantly influenced the potency and selectivity against cancer cell lines.
Example Study:
A synthesized derivative demonstrated a potent inhibitory effect on FGFR1 with an IC50 value significantly lower than standard drugs used in NSCLC treatment. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and FGFR1, confirming the formation of multiple hydrogen bonds that stabilize the interaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
